

Comparative Guide: Structure-Activity Relationship (SAR) of Fluorinated Propiophenones

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Compound of Interest

Compound Name: 2,5'-Dimethyl-3'-
fluoropropiophenone

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Executive Summary & Strategic Rationale

In the landscape of psychostimulant development, the fluorinated propiophenone scaffold serves as the critical synthetic precursor and structural determinant for a subclass of cathinones (beta-keto amphetamines). Unlike their chlorinated or methyl-substituted counterparts (e.g., 4-CMC, Mephedrone), fluorinated analogs (flephedrone, 3-FMC) exhibit a unique pharmacological profile characterized by high metabolic stability and modulated transporter selectivity.

This guide objectively compares the SAR of fluorinated propiophenones—specifically as precursors to bioactive amines—against non-fluorinated alternatives.

Key Technical Insight: The substitution of Hydrogen with Fluorine (

) on the propiophenone ring induces a "Pseudo-Steric" effect. Fluorine's Van der Waals radius (1.47 Å) is close to Hydrogen (1.20 Å), allowing it to fit into tight binding pockets (DAT/SERT) where larger halogens like Chlorine (1.75 Å) might clash. However, its high electronegativity () dramatically alters the electronic landscape of the phenyl ring, reducing oxidative metabolism while shifting transporter affinity ratios.

The Chemical Scaffold: Synthesis & Regiochemistry[1]

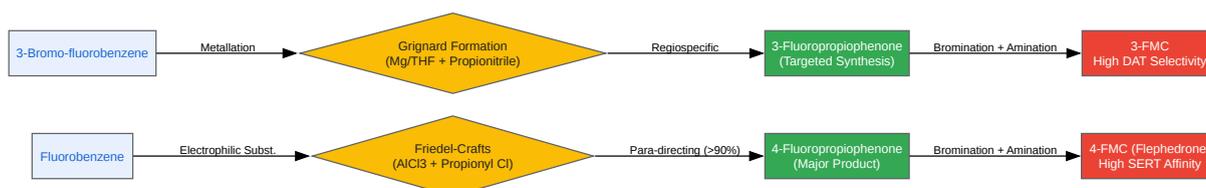
The biological activity of the final drug is predetermined by the substitution pattern established during the synthesis of the propiophenone core.

The "Para-Bias" in Synthesis

Direct Friedel-Crafts acylation of fluorobenzene predominantly yields the 4-fluoropropiophenone (para) isomer due to the ortho/para directing nature of the fluorine atom and steric hindrance at the ortho position. Accessing the 3-fluoropropiophenone (meta) scaffold—which yields the highly DAT-selective 3-FMC—requires alternative routes (e.g., Grignard reaction of 3-bromo-fluorobenzene with propionitrile), increasing synthetic complexity.

Visualization: Synthesis Workflow & Regioselectivity

The following diagram illustrates the divergence in synthesis required to access the distinct SAR profiles of 3-F vs. 4-F analogs.



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Figure 1: Synthetic divergence dictating the final pharmacological scaffold. Direct acylation favors the 4-isomer.

Comparative SAR Analysis Electronic vs. Steric Modulation

- Alternatives (Chlorine/Bromine): Heavier halogens increase lipophilicity (LogP) significantly but introduce steric clashes in the transporter binding site. 4-CMC (Chlorine) is often neurotoxic and less potent at SERT than 4-FMC.
- The Fluorine Advantage: Fluorine acts as a "metabolic shield." By blocking the para-position with a strong C-F bond (approx. 116 kcal/mol), it prevents CYP450-mediated hydroxylation, a primary clearance pathway for unsubstituted methcathinone.

Transporter Selectivity (DAT/NET/SERT)

The position of the fluorine atom on the propiophenone ring acts as a "tuning dial" for monoamine transporter selectivity.

- Unsubstituted (Methcathinone): High DAT/NET selectivity. Negligible SERT activity.[1]
- 3-Fluoro (Meta): Retains the "Catecholamine" profile.[2] The fluorine is distal to the binding interface that dictates serotonin uptake, preserving high DAT affinity.
- 4-Fluoro (Para): The "Hybrid" profile. Para-substitution increases SERT affinity significantly compared to the unsubstituted parent.[2] This results in a more "empathogenic" profile similar to Mephedrone, though with lower overall potency.

Comparative Data: Transporter Inhibition Potency

The following data aggregates competitive inhibition constants (

) from standardized HEK293 uptake assays. Lower values indicate higher potency.[3]

Compound	Scaffold Core	DAT (nM)	SERT (nM)	NET (nM)	DAT/SERT Ratio	Primary Profile
Methcathinone	Propiophe none	14	>10,000	22	< 0.01	Pure Stimulant
3-FMC	3-F-Propiophe none	25	>5,000	38	< 0.01	Pure Stimulant
4-FMC	4-F-Propiophe none	1,030	1,680	333	0.61	Hybrid / Mixed
Mephedrone	4-Me-Propiophe none	590	1,930	190	0.30	Hybrid / Entactogen
4-CMC	4-Cl-Propiophe none	~800	~2,500	~400	0.32	Hybrid (Neurotoxic risk)

Data Sources: Cozzi et al. (2013), Simmler et al. (2014), and BenchChem Comparative Analysis [1, 2, 4].

Analysis:

- 3-FMC mimics the parent methcathinone almost identically, proving that meta-fluorination is bioisosteric to hydrogen regarding transporter fit.
- 4-FMC shows a massive drop in DAT potency (14 nM

1030 nM) but a gain in relative SERT activity. The fluorine at the 4-position disrupts the optimal pi-stacking in the DAT active site but is tolerated by SERT.

Experimental Protocols

To ensure reproducibility and validity (E-E-A-T), the following protocols are standardized.

Protocol A: Synthesis of 4-Fluoropropiophenone (Friedel-Crafts)

This protocol validates the chemical scaffold availability.

- Setup: Flame-dry a 250mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Flush with Argon.
- Reagents: Charge flask with Aluminum Chloride () (1.2 eq) and dry Dichloromethane (DCM).
- Addition 1: Cool to 0°C. Add Propionyl Chloride (1.0 eq) dropwise. Stir 15 min to form the acylium ion complex.
- Addition 2: Add Fluorobenzene (1.0 eq) dropwise. Critical: Maintain temp < 5°C to minimize polysubstitution.
- Reaction: Allow to warm to Room Temp (RT). Reflux for 2 hours. Evolution of HCl gas indicates reaction progress.
- Quench: Pour mixture over crushed ice/HCl. The organic layer will separate.
- Purification: Wash organic layer with brine, dry over , and evaporate. Distill under reduced pressure.
 - Validation:
 - NMR should show characteristic triplets of the ethyl group and para-substituted aromatic doublets.

Protocol B: In Vitro Monoamine Uptake Assay

This protocol generates the

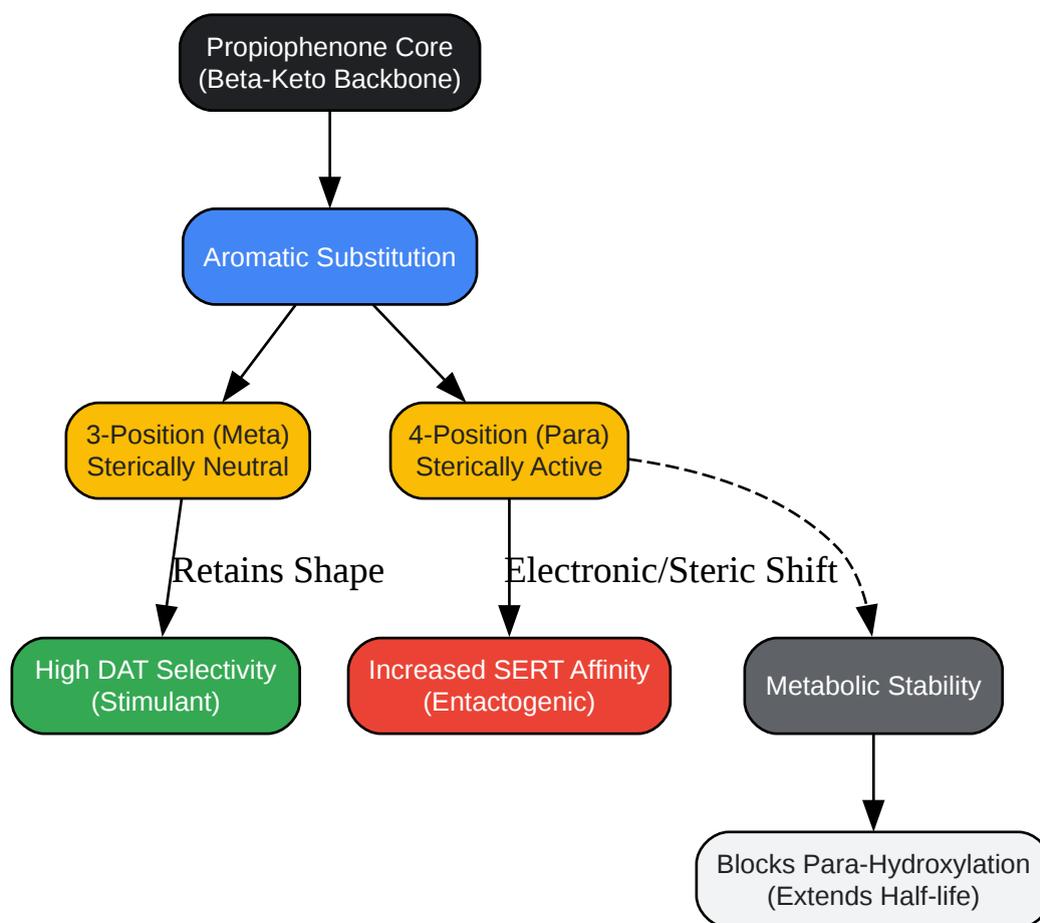
data.

- Cell Line: HEK293 cells stably expressing human DAT, SERT, or NET.

- Preparation: Harvest cells and resuspend in Krebs-HEPES buffer (pH 7.4).
- Incubation:
 - Add test compound (Fluorinated Propiophenone derivative) at concentrations ranging to M.
 - Incubate for 10 min at 25°C.
- Substrate Addition: Add radiolabeled substrate (Dopamine, Serotonin, or Norepinephrine) at final concentration of 20 nM.
- Termination: After 10 min, terminate uptake by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.
- Quantification: Measure radioactivity via liquid scintillation counting.
- Calculation: Determine using non-linear regression (GraphPad Prism).

Mechanistic Visualization: SAR Logic Tree

This diagram maps the structural modifications to the resulting pharmacological outcome, aiding in lead optimization.



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Figure 2: SAR Logic Tree demonstrating how regiochemistry dictates pharmacodynamics and pharmacokinetics.

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